molecular formula C31H29N3O7 B12492632 (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)

Cat. No.: B12492632
M. Wt: 555.6 g/mol
InChI Key: ZFPXWSKPJDJIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} is a complex organic compound characterized by its unique structure, which includes an oxazole ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include continuous flow reactions to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for pharmaceutical development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar aromatic structure but different functional groups.

    Methyl benzoate: Another aromatic compound with ester functionality.

Uniqueness

What sets (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} apart is its oxazole ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H29N3O7

Molecular Weight

555.6 g/mol

IUPAC Name

[5-(2-benzamidopropanoyloxymethyl)-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamidopropanoate

InChI

InChI=1S/C31H29N3O7/c1-20(32-27(35)22-12-6-3-7-13-22)30(37)39-18-25-26(41-29(34-25)24-16-10-5-11-17-24)19-40-31(38)21(2)33-28(36)23-14-8-4-9-15-23/h3-17,20-21H,18-19H2,1-2H3,(H,32,35)(H,33,36)

InChI Key

ZFPXWSKPJDJIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=C(OC(=N1)C2=CC=CC=C2)COC(=O)C(C)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.